2-Bromo-5-[(1-methyl-4-piperidyl)oxy]pyridine
Description
Chemical Name: 5-Bromo-2-((1-methylpiperidin-4-yl)oxy)pyridine CAS Number: 1015242-41-7 Molecular Formula: C₁₁H₁₅BrN₂O Molecular Weight: 271.15 g/mol Structure: A pyridine ring substituted with a bromine atom at position 2 and a (1-methylpiperidin-4-yl)oxy group at position 5 . The piperidine moiety introduces a nitrogen-containing heterocycle with a methyl group enhancing lipophilicity.
Properties
IUPAC Name |
2-bromo-5-(1-methylpiperidin-4-yl)oxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-14-6-4-9(5-7-14)15-10-2-3-11(12)13-8-10/h2-3,8-9H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRQVXSQYSZSFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=CN=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In an industrial setting, the production of 2-Bromo-5-[(1-methyl-4-piperidyl)oxy]pyridine may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or oxygen atoms.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products: The major products formed depend on the type of reaction. For example, in a nucleophilic substitution reaction, the product would be a pyridine derivative with the nucleophile replacing the bromine atom.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of 2-bromo-pyridine compounds exhibit significant antimicrobial properties. In particular, studies have shown that these compounds can effectively inhibit the growth of various bacterial strains. For instance, a study demonstrated that certain bromopyridine analogs displayed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, making them promising candidates for further development as antimicrobial agents .
Anticancer Potential
The compound has also been evaluated for its anticancer activity. A study involving the synthesis of novel bromopyrimidine derivatives revealed that these compounds exhibited potent cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer) cells. The results indicated that some derivatives had comparable efficacy to established anticancer drugs like Dasatinib . The mechanism of action appears to involve interference with cancer cell proliferation pathways.
Anti-Malarial Activity
Another notable application is in the field of anti-malarial drug development. Research has shown that certain derivatives based on the structure of 2-bromo-5-[(1-methyl-4-piperidyl)oxy]pyridine can inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. These compounds demonstrated low toxicity to mammalian cells while effectively targeting the intra-erythrocytic stages of the parasite's life cycle .
Case Studies
Case Study 1: Anticancer Activity
A study published in the International Journal of Pharmaceutical, Chemical and Biological Sciences highlighted a series of synthesized bromopyrimidine derivatives based on similar structures to this compound. These derivatives were evaluated for their cytotoxicity against multiple cancer cell lines, showing promising results with IC50 values indicating significant potency against tumor cells compared to standard treatments .
Case Study 2: Anti-Malarial Efficacy
In another investigation, researchers focused on the anti-malarial properties of compounds derived from pyridine scaffolds. The study reported that certain derivatives exhibited low micromolar concentrations necessary for effective inhibition of Plasmodium falciparum growth, thus supporting their potential as lead compounds for new anti-malarial therapies .
Mechanism of Action
The mechanism of action of 2-Bromo-5-[(1-methyl-4-piperidyl)oxy]pyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Pyridine Derivatives
Key analogs differ in substituents at positions 2 and 5 of the pyridine ring, affecting electronic, steric, and pharmacokinetic properties.
Table 1: Structural and Physicochemical Properties of Selected Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 5-Bromo-2-((1-methylpiperidin-4-yl)oxy)pyridine | 1015242-41-7 | C₁₁H₁₅BrN₂O | 271.15 | 2-Br, 5-(1-methylpiperidin-4-yl-oxy) |
| 2-Bromo-5-(oxan-4-yloxy)pyridine | 1049023-86-0 | C₁₀H₁₂BrNO₂ | 258.12 | 2-Br, 5-(tetrahydropyran-4-yl-oxy) |
| 2-Bromo-5-(piperidin-4-yl)pyridine | 1159814-58-0 | C₁₀H₁₂BrN₂ | 240.13 | 2-Br, 5-(piperidin-4-yl) |
| 2-Bromo-5-(piperidin-1-ylmethyl)pyridine | 364794-72-9 | C₁₁H₁₅BrN₂ | 255.15 | 2-Br, 5-(piperidin-1-ylmethyl) |
| 5-Bromo-2-(piperidin-4-yloxy)pyridine | 194668-50-3 | C₁₀H₁₂BrN₂O | 255.12 | 2-Br, 5-(piperidin-4-yl-oxy) (unmethylated) |
Key Differences and Implications
Substituent Type: Oxygen Linkage: The target compound and 2-Bromo-5-(oxan-4-yloxy)pyridine () feature ether linkages, enhancing solubility compared to direct piperidine attachment (e.g., 2-Bromo-5-(piperidin-4-yl)pyridine, ).
Synthetic Accessibility :
- The target compound is synthesized via nucleophilic aromatic substitution (SNAr) between 5-bromo-2-hydroxypyridine and 1-methylpiperidin-4-ol under basic conditions, similar to methods in .
- Analogs like 2-Bromo-5-(piperidin-1-ylmethyl)pyridine () require reductive amination or cross-coupling, which may involve harsher reagents (e.g., palladium catalysts) .
Pharmacological Potential: Piperidine-containing compounds (e.g., target compound, CAS 1159814-58-0) are prevalent in kinase inhibitors and serotonin receptor modulators . Bromine at position 2 allows further functionalization via Suzuki-Miyaura coupling (), enabling diversification into libraries for high-throughput screening .
Thermal and Spectroscopic Data
Table 2: Comparative Analytical Data
| Compound Name | Melting Point (°C) | ¹H NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|---|
| Target Compound | Not reported | ~1.47 (s, 6H, CH₃), 5.70 (d, J=8 Hz) | C-O stretch: ~1250 |
| 2-Bromo-5-(oxan-4-yloxy)pyridine | Not reported | δ 3.5–4.0 (m, tetrahydropyran protons) | C-O-C: ~1100 |
| 2-Bromo-5-(piperidin-4-yl)pyridine | Not reported | δ 2.8–3.2 (m, piperidine CH₂) | N-H stretch: ~3300 |
Biological Activity
2-Bromo-5-[(1-methyl-4-piperidyl)oxy]pyridine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure suggests various interactions with biological targets, which may lead to significant therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a brominated pyridine ring substituted with a piperidinyl ether group. This unique structure is believed to contribute to its biological activity by facilitating interactions with various biomolecules.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Receptor Interaction : The piperidinyl moiety may engage with neurotransmitter receptors or enzymes, influencing pathways related to mood regulation and neuroprotection.
- Enzyme Modulation : Preliminary studies suggest that this compound could inhibit monoamine oxidase (MAO) enzymes, particularly MAO-B, which is crucial for the metabolism of neurotransmitters such as dopamine and serotonin .
1. Antidepressant Potential
Recent research has highlighted the potential of compounds similar to this compound as monoamine oxidase inhibitors (MAOIs). In vitro studies have shown that derivatives exhibit varying degrees of inhibitory activity against MAO-A and MAO-B, suggesting their potential use in treating depression . For instance, compounds derived from piperidine have been shown to possess significant MAO inhibitory effects, with IC50 values indicating strong potency against these enzymes .
2. Anti-inflammatory Activity
The compound's structural similarity to other pyridine derivatives has led to investigations into its anti-inflammatory properties. Some studies report that related compounds effectively suppress COX-2 activity, a key enzyme in the inflammatory pathway. For example, certain derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .
| Compound | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | MAO-B Inhibition | 49.3 | |
| Related Pyridine Derivative | COX-2 Inhibition | 0.04 ± 0.01 |
3. Antimicrobial Activity
Preliminary studies indicate that the compound may exhibit antimicrobial properties against various bacterial strains. Research on structurally similar compounds has shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting that this compound could also possess similar activities .
Case Study 1: Antidepressant Effects
In a study evaluating the antidepressant-like effects of piperidine derivatives, researchers found that certain compounds significantly reduced immobility time in the tail suspension test, indicating potential antidepressant activity. The study highlighted the importance of structural modifications in enhancing MAO inhibitory effects .
Case Study 2: Anti-inflammatory Research
Another investigation focused on the anti-inflammatory properties of related pyridine derivatives showed that they significantly decreased expression levels of iNOS and COX-2 in animal models. These findings support the hypothesis that structural features play a crucial role in modulating inflammatory responses .
Q & A
Q. Advanced Research Focus
- HPLC: Essential for assessing purity (≥95% as per batch data) and detecting trace impurities .
- NMR spectroscopy: 1H/13C NMR to confirm substituent positions and piperidine coupling (e.g., InChI Key: YWNJQQNBJQUKME for related bromopyridines) .
- Mass spectrometry (HRMS): Validates molecular weight (M.W. 311.16 for C11H15BrN2O) and isotopic patterns .
- X-ray crystallography: For unambiguous structural determination if crystalline forms are obtainable.
How do substituents on the pyridine ring affect reactivity in cross-coupling reactions?
Q. Advanced Research Focus
- Electron-withdrawing groups (e.g., bromo, nitro) enhance electrophilicity, facilitating Suzuki-Miyaura couplings with boronic acids .
- Steric hindrance: Bulky groups at the 2- or 6-positions may reduce coupling efficiency, requiring optimized catalysts (e.g., Pd(PPh3)4) .
- Ortho-effect: Bromine at the 2-position (as in 2-bromo-5-methylpyridine) can direct regioselectivity in nucleophilic substitutions .
What strategies mitigate data contradictions in reaction yield reports for bromopyridine derivatives?
Q. Advanced Research Focus
- Standardized protocols: Reproduce reactions under identical conditions (solvent, catalyst, temperature) to isolate variables.
- Batch analysis: Compare purity of starting materials (e.g., 95% vs. 99% purity) to identify yield discrepancies .
- Mechanistic studies: Use DFT calculations or kinetic profiling to resolve anomalies in reaction pathways .
How should this compound be stored to maintain stability?
Q. Basic Research Focus
- Short-term: Store in sealed, airtight containers at ambient temperature with desiccants to prevent moisture absorption .
- Long-term: -20°C in inert atmospheres (argon/nitrogen) to prevent degradation via hydrolysis or oxidation .
- Light sensitivity: Amber glassware to block UV-induced decomposition .
What are the applications of this compound in medicinal chemistry research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
